5-O-Methylvisammioside, 6''-O-apiosyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

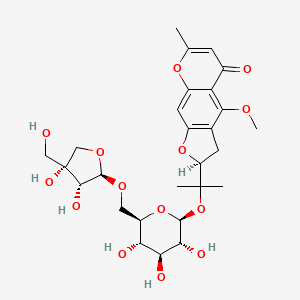

6"-O-Apiosyl-5-O-Methylvisammioside is a natural compound found in certain traditional Chinese medicines, such as Kang-Jing. It is known for its potential therapeutic effects, including promoting blood circulation, dredging collaterals, dispersing wind, and relieving pain . The compound has a molecular formula of C27H36O14 and a molecular weight of 584.57 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside involves the glycosylation of 5-O-Methylvisammioside with apiose. The reaction typically requires the use of a glycosyl donor and an acceptor under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of 6"-O-Apiosyl-5-O-Methylvisammioside is often achieved through extraction from natural sources, such as the plant Saposhnikovia divaricata. The extraction process involves the use of solvents and purification techniques like high-performance liquid chromatography (HPLC) to obtain the compound in high purity .

化学反応の分析

Structural Features Influencing Reactivity

The compound (C₂₇H₃₆O₁₄) contains:

- Apiosyl-glycosidic linkage : A disaccharide moiety (apiosyl + glucose derivatives) attached via β-glycosidic bonds .

- Methoxy group at the 5-O position of the chromone backbone .

- Hydroxyl groups on the chromone and sugar units, potentially reactive under acidic, basic, or oxidative conditions .

Glycosidic Bond Hydrolysis

The apiosyl and methylvisammioside glycosidic bonds are susceptible to acid-catalyzed hydrolysis or enzymatic cleavage.

Oxidation Reactions

The phenolic hydroxyl groups and chromone core may undergo oxidation.

Methylation/Demethylation

The 5-O-methyl group could undergo demethylation under strong alkaline conditions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃ (1 M in DCM), 0°C | 5-Hydroxyvisammioside derivative |

Stability Under Storage Conditions

The compound is stable as a powder at -20°C for 3 years but degrades in solvents (e.g., DMSO) within 1 month at -20°C . Light and humidity may accelerate decomposition via hydrolysis or oxidation.

Biological Modification Pathways

In vivo, enzymatic modifications may occur:

- Phase I metabolism : Hydrolysis by gut microbiota β-glucosidases releases aglycones .

- Phase II metabolism : Glucuronidation/sulfation of hydroxyl groups in the liver .

Research Gaps

No direct experimental data on chemical reactions of 5-O-Methylvisammioside, 6''-O-apiosyl- were identified in the literature. Current inferences rely on:

科学的研究の応用

Anti-inflammatory Properties

Recent studies have indicated that 5-O-Methylvisammioside, 6''-O-apiosyl- exhibits significant anti-inflammatory effects. Research involving network pharmacology has shown that this compound can modulate inflammatory pathways and suppress the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Antiviral Activity

The compound has also been studied for its antiviral properties. In the context of respiratory infections, it has been identified as a component of herbal formulations aimed at alleviating symptoms and reducing viral load in patients suffering from acute upper respiratory tract infections. The mechanisms through which it exerts these effects are currently under investigation but may involve modulation of immune responses and direct antiviral action .

Natural Product Chemistry

5-O-Methylvisammioside, 6''-O-apiosyl- is utilized in natural product chemistry for its structural complexity and potential as a lead compound for drug development. Its unique glycosylation patterns enhance its solubility and bioavailability, making it an attractive candidate for further modification and synthesis in pharmaceutical research .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for establishing safe dosages and understanding how the compound interacts with biological systems, which is essential for its development into therapeutic agents .

Case Studies

作用機序

6"-O-アピオシル-5-O-メチルビサミオシドの作用機序には、血行と痛みの緩和に関連する分子標的と経路との相互作用が含まれます。 この化合物は、これらのプロセスに関与する特定の酵素や受容体を調節することにより、血流を促進し、痛みを軽減します 。 また、炎症性サイトカインの産生を阻害することにより、抗炎症作用を示します .

類似の化合物:

5-O-メチルビサミオシド: 6"-O-アピオシル-5-O-メチルビサミオシドの合成における前駆体。

アピゲニン: 抗炎症作用や鎮痛作用が類似したフラボノイド。

ルテオリン: 抗炎症効果で知られる別のフラボノイド.

独自性: 6"-O-アピオシル-5-O-メチルビサミオシドは、その特異的なグリコシル化パターンにより、他の類似の化合物と比較してその生物活性と治療の可能性を高めています .

類似化合物との比較

5-O-Methylvisammioside: A precursor in the synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside.

Apigenin: A flavonoid with similar anti-inflammatory and analgesic properties.

Luteolin: Another flavonoid known for its anti-inflammatory effects.

Uniqueness: 6"-O-Apiosyl-5-O-Methylvisammioside is unique due to its specific glycosylation pattern, which enhances its bioactivity and therapeutic potential compared to other similar compounds .

生物活性

5-O-Methylvisammioside, 6''-O-apiosyl- is a bioactive compound derived from traditional Chinese medicine, specifically from the plant Saposhnikovia divaricata. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, metabolism, and relevant research findings.

- IUPAC Name : 6-O-apiosyl-5-O-methylvisammioside

- Molecular Formula : C27H36O14

- Molecular Weight : 584.566 g/mol

- CAS Number : 139446-82-5

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 843.4 ± 65.0 °C at 760 mmHg

- LogP : 1.00

Biological Activities

5-O-Methylvisammioside, 6''-O-apiosyl- exhibits a range of biological activities, which can be summarized as follows:

- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Studies have reported its effectiveness against various pathogens, making it a candidate for developing antimicrobial agents.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage, indicating potential for neurodegenerative disease therapies.

Metabolism Studies

A comprehensive study on the metabolism of 5-O-methylvisammioside was conducted using male Sprague-Dawley rats and an in vitro model with rat intestinal bacteria. The study identified several metabolites and elucidated the metabolic pathways involved:

- Metabolites Identified :

- A total of 26 metabolites were detected in vivo.

- Seven metabolites were characterized in vitro.

Main Metabolic Pathways

The main metabolic pathways observed include:

- Deglycosylation

- Deglycosylation + Demethylation

- Deglycosylation + Oxidation

- N-acetylation

- Sulfate Conjugation

These pathways significantly contribute to understanding the compound's pharmacokinetics and safety profile .

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Ethnopharmacology demonstrated that 5-O-Methylvisammioside could reduce oxidative stress markers in vitro while also downregulating inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The findings suggest its potential use in managing chronic inflammatory conditions .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant inhibitory effects on bacterial growth, supporting its traditional use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-O-Methylvisammioside | C22H28O10 | Antioxidant, anti-inflammatory |

| Visammioside | C21H26O10 | Antimicrobial |

| Apiosylvisammioside | C24H32O12 | Neuroprotective |

特性

IUPAC Name |

(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O14/c1-11-5-13(29)18-15(38-11)7-14-12(22(18)35-4)6-17(39-14)26(2,3)41-24-21(32)20(31)19(30)16(40-24)8-36-25-23(33)27(34,9-28)10-37-25/h5,7,16-17,19-21,23-25,28,30-34H,6,8-10H2,1-4H3/t16-,17+,19-,20+,21-,23+,24+,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSLVBGYDDGSZ-OPKDPXHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。